Product packaging for 4,4'-(1,3-Dimethylbutylidene)diphenol(Cat. No.:CAS No. 6807-17-6)

4,4'-(1,3-Dimethylbutylidene)diphenol

Cat. No.: B1346820
CAS No.: 6807-17-6
M. Wt: 270.4 g/mol
InChI Key: VHLLJTHDWPAQEM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol. This nomenclature reflects the precise structural arrangement of atoms within the molecule, following standardized naming conventions that describe the compound's connectivity and functional groups. The molecular formula is established as C18H22O2, indicating eighteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms.

The molecular weight of 4,4'-(1,3-Dimethylbutylidene)diphenol is consistently reported as 270.372 grams per mole across multiple authoritative sources. The structural representation reveals a central bridging carbon chain connecting two phenolic groups, specifically featuring a dimethylbutylidene bridge that links the aromatic rings. The canonical Simplified Molecular Input Line Entry System representation is documented as CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O, providing a linear notation that fully describes the molecular structure.

The International Chemical Identifier Key for this compound is VHLLJTHDWPAQEM-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecule. The compound exhibits a crystalline powder physical form with a characteristic white to yellow coloration. The melting point is established at 154 degrees Celsius, representing an important physical property for identification and handling purposes.

Structural Property Value Source
Molecular Formula C18H22O2
Molecular Weight 270.372 g/mol
International Chemical Identifier Key VHLLJTHDWPAQEM-UHFFFAOYSA-N
Melting Point 154°C
Physical Form Crystalline Powder

Scientific literature and chemical databases also reference this compound as 4-[1-(4-hydroxyphenyl)-1,3-dimethylbutyl]phenol, providing an alternative structural description. The designation Phenol, 4,4'-(1,3-dimethylbutylidene)bis- represents the formal Chemical Abstracts Service naming convention. Research applications frequently utilize the simplified name 4,4-isobutylethylidenediphenol, though this designation is less precise in describing the actual molecular structure.

Synonym Category Name Usage Context
Systematic 4,4'-(4-Methylpentane-2,2-diyl)diphenol Scientific literature
Descriptive 2,2-Bis(4-hydroxyphenyl)-4-methylpentane Chemical databases
Commercial Bis Methyl Isobutyl Ketone Industrial applications
Alternative 4,4'-(1,3-Dimethylbutylidene)bisphenol Research contexts

Chemical Abstracts Service Registry Number and Regulatory Identifiers

Additional regulatory identifiers include the DSSTox Substance Identifier DTXSID8029282, which facilitates toxicological database integration. The ChEMBL database assigns the identifier CHEMBL3181983 for biological activity tracking purposes. The Nikkaji system, utilized in Japanese chemical information management, assigns the number J878.905C. The National Service Center designation NSC 73727 provides historical reference for compound tracking in research contexts.

Identifier Type Number/Code Issuing Authority
Chemical Abstracts Service Registry 6807-17-6 Chemical Abstracts Service
PubChem Compound Identifier 81259 National Center for Biotechnology Information
Unique Ingredient Identifier J1B7N5N4M7 United States Food and Drug Administration
European Community Number 401-720-1 European Chemical Agency
DSSTox Substance Identifier DTXSID8029282 United States Environmental Protection Agency
ChEMBL Identifier CHEMBL3181983 European Bioinformatics Institute

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O2 B1346820 4,4'-(1,3-Dimethylbutylidene)diphenol CAS No. 6807-17-6

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLLJTHDWPAQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029282
Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6807-17-6
Record name 4,4′-(1,3-Dimethylbutylidene)bis[phenol]
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name Phenol, 4,4'-(1,3-dimethylbutylidene)bis-
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name 2,2-bis(4'-hydroxyphenyl)-4-methylpentane
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Record name 4,4'-(1,3-Dimethylbutylidene)diphenol
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Record name 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL
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Preparation Methods

4,4’-(4-Methylpentane-2,2-diyl)diphenol can be synthesized through the reaction of phenol with 1,3-dimethylbutene in the presence of an acidic catalyst . This reaction typically involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

4,4'-(1,3-Dimethylbutylidene)diphenol belongs to the bisphenol family, which shares a diphenylmethane backbone with varying substituents. Key structural analogs include:

Compound Name Bridge Structure Molecular Weight (g/mol) CAS Number
Bisphenol A (BPA) Propane-2,2-diyl 228.29 80-05-7
Bisphenol AF (BPAF) Hexafluoropropane-2,2-diyl 336.24 1478-61-1
Bisphenol S (BPS) Sulfonyl 250.27 80-09-1
Bisphenol C (BPC) 2,2-Bis(4-hydroxy-3-methylphenyl)propane 256.30 79-97-0
This compound 1,3-Dimethylbutylidene 268.35 6807-17-6

Estrogen Receptor Binding Affinity

The compound exhibits subtype-selective ER binding:

Compound Name ERα IC50 (nM) ERβ IC50 (nM) ERβ/ERα Selectivity
Bisphenol A (BPA) 11.2 4.5 ERβ-preferential
This compound 5.75 16.1 ERα-preferential
Bisphenol C (BPC) 2.81 2.99 Non-selective
Bisphenol AF (BPAF) 54.3 18.2 ERβ-preferential

Data from demonstrate that this compound binds ERα with higher affinity (IC50 = 5.75 nM) than ERβ (IC50 = 16.1 nM), contrasting with BPA’s ERβ preference. This ERα selectivity aligns with its reported agonist activity in yeast-two-hybrid assays , though it shows weak ERβ antagonism in mammalian systems .

Functional Activity in Transcriptional Assays

  • Agonist vs. Antagonist Activity: At 10 μM, this compound achieves ~50% of BPA’s ERβ transcriptional activation, indicating partial agonist behavior . However, it inhibits 50% of BPA-induced ERβ activation, suggesting mixed agonist-antagonist effects depending on context .
  • Comparison with Bisphenol B: Both this compound and bisphenol B (BPB) exhibit weak ERβ antagonism, but BPB lacks ERα agonism, highlighting structural determinants of receptor modulation .

Toxicological Implications

As an industrial BPA impurity, this compound has higher estrogenic potency than BPA in medaka fish ERα (9-fold) . However, its contribution to overall estrogenicity in industrial BPA mixtures is negligible due to low concentrations, as shown by concentration-addition models .

Key Research Findings

  • Structural Determinants : The dimethylbutylidene bridge enhances ERα binding compared to BPA’s propane bridge, while halogenated derivatives (e.g., BPAF, BPC) show stronger ERβ affinity due to electronegative substituents .

Biological Activity

4,4'-(1,3-Dimethylbutylidene)diphenol, also known as bisphenol D, is a synthetic organic compound with potential biological activities that have garnered attention in recent years. This article explores its biochemical properties, mechanisms of action, and effects on various biological systems.

  • CAS Number : 6807-17-6
  • Molecular Formula : C16_{16}H18_{18}O2_2
  • Melting Point : 154 °C
  • Boiling Point : Approximately 430 °C

This compound acts primarily as an endocrine disruptor, particularly through its interaction with estrogen receptors. It has been shown to bind to the estrogen receptor alpha (ERα), which can lead to various cellular responses.

Binding Affinity and Activity

Research indicates that this compound exhibits significant binding affinity for ERα:

  • IC50 Value : 5.75 nM, indicating a potent interaction with the receptor .
  • Transcriptional Activity : It elicits approximately 60% of the transcriptional activity compared to estradiol (E2), suggesting its role as a partial agonist .

Biological Effects

The biological effects of this compound are diverse and can be categorized into several areas:

1. Cellular Effects

This compound influences various cellular processes:

  • Alters cell signaling pathways.
  • Modifies gene expression profiles.
  • Affects metabolic processes through interactions with enzymes and proteins.

2. Toxicity and Dosage Effects

Studies have indicated that the effects of this compound vary significantly with dosage:

  • Low Doses : May enhance beneficial effects such as fluorescence properties in specific applications.
  • High Doses : Associated with toxic effects, including cellular damage and disruption of normal metabolic functions .

3. Oxidative Stress

There is evidence suggesting that exposure to this compound can induce oxidative stress in cells, leading to potential cytotoxicity. This is evidenced by increased reactive oxygen species (ROS) production and alterations in antioxidant enzyme activities .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Fukazawa et al. (2001)Investigated estrogenic activity in vitro; found significant binding to ERα.
Lane et al. (2015)Analyzed degradation pathways; noted potential environmental impacts due to its persistence.
Godínez et al. (2011)Reported on impurities detected in industrial-grade samples and their biological implications.

Pharmacokinetics

The pharmacokinetics of this compound suggest it has low water solubility and is likely metabolized in the liver. Its trifluoromethyl groups may influence its metabolic pathways significantly .

Q & A

Basic: What are the established synthesis routes for 4,4'-(1,3-Dimethylbutylidene)diphenol, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via condensation reactions between phenol derivatives and ketones or aldehydes under acidic or basic catalysis. For example, modified epoxide formation methods involve reacting diphenols with epichlorohydrin in solvents like methyl isobutyl ketone (MIBK) and dimethyl sulfoxide (DMSO), with controlled sodium hydroxide addition to optimize yields . Purification often employs recrystallization using solvent pairs like ethyl acetate/petroleum ether, which enhances crystallinity and removes impurities . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis or high-performance liquid chromatography (HPLC) is critical.

Basic: How is this compound structurally characterized in research settings?

Methodological Answer:
Structural elucidation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and alkylidene bridge carbons (δ 30–40 ppm). For example, adamantane-derived diphenols show distinct splitting patterns for bridgehead protons .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 270.366 for C₁₈H₂₂O₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

Advanced: What experimental strategies are used to investigate the endocrine-disrupting potential of this compound?

Methodological Answer:
Endocrine activity is assessed via:

  • In Vivo Uterotrophic Assays: Administering the compound to ovariectomized rodents and measuring uterine weight changes to evaluate estrogenic effects .
  • Receptor Binding Studies: Competitive binding assays using human estrogen receptor (ER) isoforms (ERα/ERβ) to determine affinity. Derivatives with halogen or trifluoromethyl substituents show altered binding kinetics .
  • Transcriptional Activation Assays: Luciferase reporter gene systems in ER-positive cell lines (e.g., MCF-7) quantify dose-dependent receptor activation .

Advanced: How does structural modification of the alkylidene bridge influence physicochemical properties?

Methodological Answer:
Comparative studies on analogs (e.g., 4,4′-sulfonyldiphenol or fluorinated derivatives) reveal:

  • Thermal Stability: Bulky substituents (e.g., adamantane) increase melting points (e.g., 297–301°C for hydroxyl-substituted derivatives) .
  • Solubility: Electron-withdrawing groups (e.g., -CF₃) reduce aqueous solubility (<200 mg/L), necessitating co-solvents like DMSO for biological assays .
  • Reactivity: Alkylidene bridge length affects electrophilic substitution rates in aromatic rings, monitored via kinetic HPLC .

Advanced: What analytical methods are employed to detect environmental degradation products of this compound?

Methodological Answer:
Degradation pathways are studied using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile byproducts (e.g., phenolic fragments) after photolysis or microbial treatment .
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Quantifies hydroxylated or oxidized metabolites in water samples with limits of detection (LOD) <1 ppb .
  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts degradation intermediates and reaction barriers .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulates binding poses in ER ligand-binding domains (e.g., PDB ID: 1A52) using software like AutoDock Vina. Hydroxyl groups form hydrogen bonds with Glu353/Arg394, while alkylidene bridges influence hydrophobic interactions .
  • Quantitative Structure-Activity Relationship (QSAR): Correlates substituent electronic parameters (Hammett σ) with receptor affinity (R² >0.85 for halogenated analogs) .
  • Molecular Dynamics (MD): Assesses binding stability over 100-ns simulations, measuring root-mean-square deviation (RMSD) of ligand-receptor complexes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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